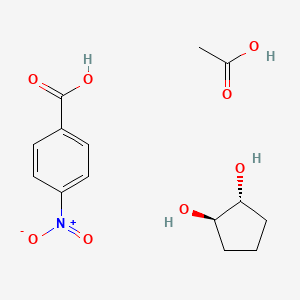

acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-nitrobenzoic acid” is a unique chemical entity composed of three distinct components: acetic acid, (1R,2R)-cyclopentane-1,2-diol, and 4-nitrobenzoic acid. Each of these components contributes specific properties and functionalities to the overall compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Acetic Acid: : Acetic acid is commonly produced through the oxidation of ethanol or acetaldehyde. Industrially, it is often synthesized via the carbonylation of methanol, a process known as the Monsanto process. This method involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst.

-

(1R,2R)-Cyclopentane-1,2-diol: : This diol can be synthesized through the reduction of cyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions.

-

4-Nitrobenzoic Acid: : 4-Nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as potassium permanganate or chromic acid. The reaction is usually carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

Acetic Acid: The industrial production of acetic acid primarily relies on the carbonylation of methanol, which is a highly efficient and scalable process.

(1R,2R)-Cyclopentane-1,2-diol: Industrial production methods for this diol are less common, but it can be produced in large quantities using catalytic hydrogenation processes.

4-Nitrobenzoic Acid: This compound is industrially produced through the oxidation of 4-nitrotoluene, often using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

-

Acetic Acid

Oxidation: Acetic acid can be oxidized to carbon dioxide and water.

Reduction: It can be reduced to ethanol.

Substitution: Acetic acid can undergo nucleophilic substitution reactions to form esters and amides.

-

(1R,2R)-Cyclopentane-1,2-diol

Oxidation: This diol can be oxidized to cyclopentanone.

Reduction: It can be further reduced to cyclopentane.

Substitution: It can undergo substitution reactions to form ethers and esters.

-

4-Nitrobenzoic Acid

Reduction: It can be reduced to 4-aminobenzoic acid.

Substitution: It can undergo electrophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Acetic Acid: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

(1R,2R)-Cyclopentane-1,2-diol: Common reagents include reducing agents like sodium borohydride and oxidizing agents like chromium trioxide.

4-Nitrobenzoic Acid: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Acetic Acid: Major products include ethanol, carbon dioxide, and various esters.

(1R,2R)-Cyclopentane-1,2-diol: Major products include cyclopentanone and cyclopentane.

4-Nitrobenzoic Acid: Major products include 4-aminobenzoic acid and various substituted derivatives.

Scientific Research Applications

Chemistry

Acetic Acid: Widely used as a solvent and reagent in organic synthesis.

(1R,2R)-Cyclopentane-1,2-diol: Used as a chiral building block in the synthesis of complex organic molecules.

4-Nitrobenzoic Acid: Used as a precursor in the synthesis of dyes, pharmaceuticals, and agrochemicals.

Biology

Acetic Acid: Plays a role in metabolic pathways and is used in biochemical assays.

(1R,2R)-Cyclopentane-1,2-diol: Studied for its potential biological activity and as a chiral ligand in enzymatic reactions.

4-Nitrobenzoic Acid: Investigated for its antimicrobial properties and as a building block for biologically active compounds.

Medicine

Acetic Acid: Used in the production of pharmaceuticals and as a topical antiseptic.

(1R,2R)-Cyclopentane-1,2-diol: Explored for its potential therapeutic applications due to its chiral nature.

4-Nitrobenzoic Acid: Used in the synthesis of procaine, a local anesthetic, and other medicinal compounds.

Industry

Acetic Acid: Used in the production of polymers, adhesives, and food additives.

(1R,2R)-Cyclopentane-1,2-diol: Utilized in the synthesis of specialty chemicals and materials.

4-Nitrobenzoic Acid: Employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Acetic Acid

Acetic acid exerts its effects through its acidic properties, which can disrupt cellular processes and denature proteins. It acts as a metabolic intermediate in various biochemical pathways, including the citric acid cycle.

(1R,2R)-Cyclopentane-1,2-diol

The mechanism of action of (1R,2R)-cyclopentane-1,2-diol is primarily related to its chiral nature, which allows it to interact with specific enzymes and receptors in a stereoselective manner. This interaction can modulate enzymatic activity and influence biological processes.

4-Nitrobenzoic Acid

4-Nitrobenzoic acid exerts its effects through its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. It also serves as a precursor to biologically active compounds, such as procaine, which acts as a local anesthetic by blocking sodium channels.

Comparison with Similar Compounds

Similar Compounds

Acetic Acid: Similar compounds include formic acid, propionic acid, and butyric acid.

(1R,2R)-Cyclopentane-1,2-diol: Similar compounds include cyclohexane-1,2-diol and cyclopentane-1,3-diol.

4-Nitrobenzoic Acid: Similar compounds include 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid.

Uniqueness

Acetic Acid: Acetic acid is unique due to its widespread use in both industrial and biological applications. Its simple structure and acidic properties make it a versatile reagent.

(1R,2R)-Cyclopentane-1,2-diol: The chiral nature of (1R,2R)-cyclopentane-1,2-diol sets it apart from other diols, allowing it to be used in stereoselective synthesis and chiral recognition.

4-Nitrobenzoic Acid: The presence of the nitro group in 4-nitrobenzoic acid makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo reduction to form reactive intermediates adds to its uniqueness.

Properties

CAS No. |

58006-09-0 |

|---|---|

Molecular Formula |

C14H19NO8 |

Molecular Weight |

329.30 g/mol |

IUPAC Name |

acetic acid;(1R,2R)-cyclopentane-1,2-diol;4-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4.C5H10O2.C2H4O2/c9-7(10)5-1-3-6(4-2-5)8(11)12;6-4-2-1-3-5(4)7;1-2(3)4/h1-4H,(H,9,10);4-7H,1-3H2;1H3,(H,3,4)/t;4-,5-;/m.1./s1 |

InChI Key |

GNIBGNRNMAHEFT-NONGEGDDSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H]([C@@H](C1)O)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)O.C1CC(C(C1)O)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)

![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)